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Abstract

Divinylacetylene, known by its IUPAC name hexa-1,5-dien-3-yne, is a highly reactive organic
compound with the chemical formula CeHs. Its unique structure, featuring two vinyl groups
flanking a central acetylene core, makes it a valuable but challenging intermediate in organic
synthesis. This guide provides a comprehensive overview of the nomenclature, structure, and
key chemical properties of divinylacetylene, including detailed experimental protocols for its
synthesis and characteristic reactions. Due to the compound's inherent instability, this guide
supplements experimental data with computational predictions for a more complete
understanding of its molecular geometry and spectroscopic behavior.

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for divinylacetylene is hexa-1,5-dien-3-yne.[1][2] The name is
derived by identifying the longest carbon chain containing the maximum number of multiple
bonds, which is a six-carbon chain. The chain is numbered to give the triple bond the lowest
possible locant, resulting in the "-3-yne" suffix. The two double bonds are located at positions 1
and 5, leading to the "1,5-dien-" prefix.

The structure consists of a linear six-carbon backbone with a triple bond between C3 and C4,
and double bonds between C1-C2 and C5-C6.[2][3] This arrangement of alternating double and
triple bonds makes divinylacetylene a conjugated enyne system.
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Synonyms: 1,5-Hexadien-3-yne, Divinyl acetylene[1]

Molecular Geometry

Experimentally determined bond lengths and angles for divinylacetylene are not readily
available in the literature, likely due to its high reactivity and explosive nature.[3] However,
computational chemistry provides valuable insights into its molecular geometry. The following
table summarizes predicted bond lengths and angles obtained from density functional theory
(DFT) calculations.

Parameter Value

Bond Lengths (A)

Ci1=C2 1.34
C2-C3 1.43
C3=C4 121
C4-C5 1.43
C5=C6 1.34
C-H (vinyl) 1.08 - 1.09

**Bond Angles (°) **

H-C1-H 117.0
H-C1=C2 1215
C1=C2-C3 123.0
C2-C3=C4 178.0
C3=C4-C5 178.0
C4-C5=C6 123.0
H-C6=C5 1215
H-C6-H 117.0
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Note: These values are representative and may vary slightly depending on the computational
method and basis set used.

Physical and Chemical Properties

Divinylacetylene is a yellowish oil that is highly reactive and prone to explosive decomposition
when subjected to shock, heat, or friction.[3] It can polymerize spontaneously, especially in the
presence of air, to form a thick jelly and eventually a hard, explosive resin.[3] It is also known to
form explosive peroxides upon exposure to air.[1]

Property Value Reference
Molecular Formula CeHe [3]
Molecular Weight 78.11 g/mol [2]

Melting Point -88.0 °C

Boiling Point 85.0 °C

Appearance Yellowish oil [3]

Spectroscopic Data

Due to its instability, obtaining and handling pure samples of divinylacetylene for
spectroscopic analysis is challenging. Therefore, predicted spectroscopic data from
computational models are presented here as a reference for researchers.

Infrared (IR) Spectroscopy

The calculated IR spectrum of divinylacetylene is expected to show characteristic absorption
bands for its functional groups.
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Vibrational Mode Predicted Wavenumber (cm—1)
=C-H stretch (vinyl) 3080 - 3100

C=C stretch (alkyne) ~2150 (weak or inactive)

C=C stretch (vinyl) 1620 - 1640

=C-H bend (vinyl) 910 - 990

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H and 3C NMR chemical shifts for divinylacetylene in a non-polar solvent are

provided below.

IH NMR:
Predicted Chemical Shift o
Proton Multiplicity
(Ppm)
H1, H6 (CH2=) 5.3-55 dd
H2, H5 (=CH-) 5.8-6.0 ddt
13C NMR:
Carbon Predicted Chemical Shift (ppm)
C1, C6 ~123
C2,C5 ~128
C3,C4 ~85

Experimental Protocols

Caution: Divinylacetylene is a highly hazardous and explosive material. All handling and
reactions should be conducted by trained professionals in a controlled environment with

appropriate safety precautions, including the use of blast shields.
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Synthesis of Divinylacetylene

Divinylacetylene is typically synthesized via the dimerization of vinylacetylene, which is itself
formed from the dimerization of acetylene. The reaction is catalyzed by a solution of cuprous
chloride and a solubilizing agent such as ammonium chloride, a system known as the
Nieuwland catalyst. The following is a representative laboratory-scale protocol.

Materials:

o Acetylene gas (purified)

Copper(l) chloride (CuCl)

Ammonium chloride (NH4Cl)

Hydrochloric acid (HCI, concentrated)

Deionized water

Inert gas (e.g., nitrogen or argon)

Procedure:

In a three-necked flask equipped with a gas inlet tube, a gas outlet connected to a cold trap,
and a mechanical stirrer, prepare the catalyst solution under an inert atmosphere.

e To 100 mL of deionized water, add 25 g of ammonium chloride and 15 g of copper(l)
chloride.

o Slowly add concentrated hydrochloric acid dropwise while stirring until the salts dissolve to
form a clear, brown solution.

¢ Gently heat the solution to 60-70 °C.

» Purified acetylene gas is then bubbled through the stirred catalyst solution at a controlled
rate.
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o The effluent gas, containing unreacted acetylene, vinylacetylene, and divinylacetylene, is
passed through a cold trap (e.g., cooled with dry ice/acetone) to condense the less volatile
products.

e The reaction is monitored by gas chromatography to optimize for the formation of
divinylacetylene. The ratio of vinylacetylene to divinylacetylene can be influenced by
reaction time, temperature, and acetylene flow rate.

e The condensed products are carefully collected and can be purified by fractional distillation
under reduced pressure and at low temperatures. Extreme caution is advised during this
step due to the explosive nature of divinylacetylene.
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Caption: Synthesis of Divinylacetylene from Acetylene.

Hydrogenation of Divinylacetylene

Divinylacetylene can be selectively hydrogenated to various products depending on the
catalyst and reaction conditions. The following protocol describes the hydrogenation to
primarily yield n-hexene.

Materials:
» Divinylacetylene

» Raney Nickel catalyst
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o Ethanol (solvent)
e Hydrogen gas
Procedure:

 In a high-pressure autoclave, a slurry of Raney Nickel catalyst in ethanol is prepared under
an inert atmosphere.

o A solution of divinylacetylene in ethanol is added to the autoclave.

e The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to
the desired pressure.

e The mixture is stirred and heated to the reaction temperature.
e Hydrogen uptake is monitored to follow the progress of the reaction.

 After the theoretical amount of hydrogen has been consumed, the reaction is stopped, and
the autoclave is cooled and depressurized.

e The catalyst is removed by filtration, and the product is isolated from the solvent by
distillation.

+ + +
Divinylacetylene _H2> Hexatriene —H2> Hexadiene —H2> n-Hexene

Click to download full resolution via product page

Caption: Hydrogenation pathway of Divinylacetylene.

Thiol-yne Addition to Divinylacetylene

The triple bond of divinylacetylene can undergo addition reactions with thiols. The following is
a general protocol for a radical-mediated thiol-yne addition.

Materials:
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Divinylacetylene

Thiol (e.g., thiophenol)

Radical initiator (e.g., AIBN)

Anhydrous solvent (e.g., THF)

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve divinylacetylene in the
anhydrous solvent.

e Add the thiol to the solution.
e Add a catalytic amount of the radical initiator.

» Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, typically
60-80 °C).

e Monitor the reaction by TLC or GC-MS.
e Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

e The product can be purified by column chromatography.
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Caption: Thiol-yne addition to Divinylacetylene.

Applications in Research and Development
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The high reactivity of divinylacetylene makes it a useful, albeit challenging, building block in
organic synthesis. Its primary applications are in polymer chemistry, where it can be used as a
monomer or cross-linking agent to produce materials with unique electronic and physical
properties. It also serves as an intermediate in the synthesis of more complex molecules in the
pharmaceutical and agrochemical industries.[2]

Safety and Handling

Divinylacetylene is a highly dangerous substance that should only be handled by experienced
professionals in a well-equipped laboratory. It is sensitive to shock, heat, and friction, and can
decompose explosively.[3] It is also a peroxide-former.[1] Store in a cool, dark, and well-
ventilated area, away from heat sources and oxidizing agents. Always use appropriate personal
protective equipment, including safety glasses, face shields, and protective clothing. Work
should be conducted behind a blast shield.

Conclusion

Divinylacetylene is a molecule of significant interest due to its unique conjugated structure
and high reactivity. While its instability presents considerable challenges in its handling and
characterization, it remains a valuable synthon for the preparation of a variety of organic
materials and complex molecules. This guide has provided a comprehensive overview of its
nomenclature, structure, and chemical properties, supplemented with detailed experimental
protocols and computational data to aid researchers in their work with this fascinating
compound. Continued research into safer handling methods and more controlled reaction
pathways will undoubtedly expand the utility of divinylacetylene in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the IUPAC
Nomenclature and Structure of Divinylacetylene]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1617328#iupac-nomenclature-and-
structure-of-divinylacetylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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